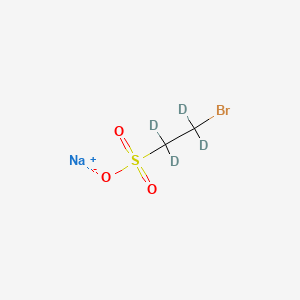

Sodium Bromoethanesulfonate-d4

Vue d'ensemble

Description

Sodium Bromoethanesulfonate-d4, also known as Sodium 2-bromo-1,1,2,2-tetradeuterioethanesulfonate, is a chemical compound with the molecular formula C2H4BrNaO3S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the following SMILES notation: [2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] . This notation represents the structure of the molecule, including the positions of the atoms and the bonds between them.

Chemical Reactions Analysis

Sodium 2-bromoethanesulfonate (BES) is known to act as an inhibitor of methanogenesis, which is used to investigate competing reactions like homoacetogenesis in mixed cultures .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . Its exact mass is 213.92133 g/mol, and its monoisotopic mass is also 213.92133 g/mol . It has a topological polar surface area of 65.6 Ų . It has a heavy atom count of 8 . It has an isotope atom count of 4 .

Applications De Recherche Scientifique

Modification in Proteomics

Sodium bromoethanesulfonate is used in proteomics for the modification of cysteine residues. A study describes a procedure for alkylation of cysteine residues with sodium bromoethanesulfonate under mild conditions, which allows for complete modification without side reactions. This method produces S-sulfoethylated proteins that are comparable to formic acid oxidized or S-sulfonated proteins in terms of solubility and ion exchange chromatography behavior. These modified peptides are suitable for automatic Edman degradation due to reduced extraction losses, especially after the coupling stage (Niketić, Thomsen, & Kristiansen, 1974).

In Chemical Synthesis

Sodium bromoethanesulfonate is involved in chemical synthesis, particularly in the production of linear ethylene oxide sulfonates. The reaction of sodium bromoethanesulfonate with sodium alkoxides of linear alcohols results in good yields of these sulfonates. These sulfonates have been used to produce Winsor III systems with suitable alkane oil phases and appropriate salt and coaolvent concentrations (Carmona et al., 1983).

In Environmental Microbiology

In environmental microbiology, sodium bromoethanesulfonate plays a role as an inhibitor. It inhibits the reductive dechlorination of chloroethenes in sediment-free enrichment cultures in the absence of methanogenic archaea. This finding suggests that BES should not be used to attribute dechlorination activities to methanogens (Loffler, Ritalahti, & Tiedje, 1997).

In Material Science

Sodium bromoethanesulfonate is used in the preparation of polysulfones carrying short pendant alkyl side-chains with terminal sulfonic acid units. These modified polymers have potential applications as proton-conducting membrane materials. The preparation process involves reacting lithium sulfinate units on the polymer with sodium bromoethanesulfonate to produce sulfoalkylated polysulfones, which are stable and exhibit high proton conductivity under humidifying conditions (Karlsson & Jannasch, 2004).

Mécanisme D'action

Target of Action

Sodium Bromoethanesulfonate-d4 primarily targets methanogenic archaea, specifically Methanosarcina and Methanobacterium . These organisms play a crucial role in the biomethanation process, converting hydrogen into methane .

Mode of Action

this compound acts as an inhibitor of methanogenesis . It interferes with the activity of methyl-coenzyme M reductase, a key enzyme in the methanogenesis pathway . This inhibition disrupts the conversion of hydrogen to methane, altering the metabolic activities of the targeted organisms .

Biochemical Pathways

The inhibition of methanogenesis by this compound leads to an accumulation of formate, an important intermediate in the hydrogenotrophic metabolism . This suggests that the compound affects both the methanogenesis and homoacetogenesis pathways, leading to a shift in the metabolic balance of the microbial communities .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which may influence its bioavailability and distribution.

Result of Action

The action of this compound results in a significant decrease in methane production, with a concomitant increase in formate levels . This indicates a shift in the metabolic activities of the microbial communities from methanogenesis to homoacetogenesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory effect on methanogenesis is observed under anaerobic conditions, such as those found in biomethanation processes

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Analyse Biochimique

Biochemical Properties

Its structural analog, Sodium 2-bromoethanesulfonate (BES), is known to inhibit methanogenesis, a biochemical reaction that produces methane

Cellular Effects

Sodium 2-bromoethanesulfonate (BES) has been shown to inhibit methanogenesis in microbial cultures . This inhibition leads to the accumulation of formate, an important intermediate of hydrogenotrophic metabolism .

Molecular Mechanism

Sodium 2-bromoethanesulfonate (BES) is known to inhibit methanogenesis by acting as a structural analog of 2-mercaptoethanesulfonate (coenzyme M), a key component in the methanogenesis pathway .

Temporal Effects in Laboratory Settings

Sodium 2-bromoethanesulfonate (BES) has been shown to suppress gas production by more than 98% in microbial electrosynthesis (MES) systems at low temperature (15℃) .

Metabolic Pathways

Sodium 2-bromoethanesulfonate (BES) is known to inhibit methanogenesis, a metabolic pathway that produces methane .

Propriétés

IUPAC Name |

sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOAHXBHLWKNF-PBCJVBLFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662192 | |

| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189914-19-9 | |

| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)

![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)

![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)